methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a complex organic compound featuring a triazole ring, an azetidine ring, and a benzoate ester
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein that plays a crucial role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with AChE, potentially inhibiting its activity . The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of ACh at cholinergic synapses, enhancing cholinergic transmission . This can affect various biochemical pathways, particularly those involved in neurodegeneration, such as Alzheimer’s disease .
Pharmacokinetics
The drug-likeness of the compound was investigated by predicting its pharmacokinetic properties
Result of Action
The result of the compound’s action would be an enhanced cholinergic transmission due to the increased concentration of ACh at cholinergic synapses . This could potentially counteract the symptoms of diseases characterized by decreased cholinergic transmission, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate typically involves a multi-step process:
Formation of the Triazole Ring:
Azetidine Ring Formation: The azetidine ring can be introduced through cyclization reactions involving appropriate precursors.
Coupling with Benzoate Ester: The final step involves coupling the triazole-azetidine intermediate with a benzoate ester under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and azetidine rings.
Reduction: Reduction reactions can be performed on the triazole ring to modify its electronic properties.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study molecular interactions and pathways.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is unique due to its combination of a triazole ring, an azetidine ring, and a benzoate ester. This structural combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
methyl 4-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-17(23)13-6-4-12(5-7-13)16(22)20-8-14(9-20)21-10-15(18-19-21)11-2-3-11/h4-7,10-11,14H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJZSSRBERKBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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